molecular formula C17H15F2NO2 B2520105 (2,6-Difluorophenyl)(2-phenylmorpholino)methanone CAS No. 954066-12-7

(2,6-Difluorophenyl)(2-phenylmorpholino)methanone

Cat. No. B2520105
CAS RN: 954066-12-7
M. Wt: 303.309
InChI Key: YRUQDHJKZXEJIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves substitution reactions and optimization of reaction conditions. For example, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through a substitution reaction and characterized by various spectroscopic techniques . Similarly, the synthesis of (2,4-dinitrophenyl)(phenyl)methanone was optimized and confirmed with NMR, IR spectrum, MS, and elemental analysis . These methods could potentially be adapted for the synthesis of (2,6-Difluorophenyl)(2-phenylmorpholino)methanone.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by techniques such as single crystal X-ray diffraction, which revealed specific conformations and geometries around certain atoms . Density functional theory calculations have also been employed to optimize structural coordinates and substantiate experimental findings . These approaches would be relevant for analyzing the molecular structure of (2,6-Difluorophenyl)(2-phenylmorpholino)methanone.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (2,6-Difluorophenyl)(2-phenylmorpholino)methanone. However, the related compound with a difluorophenyl group was found to be a potent in vitro inhibitor of aldose reductase, suggesting that the difluorophenyl group can contribute significantly to biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include thermal stability, as demonstrated by thermogravimetric analysis, which showed stability over a range of temperatures . The electronic parameters, such as the HOMO-LUMO energy gap, were evaluated to understand the reactivity of the molecules . The molecular electrostatic potential map was used to identify reactive sites on the molecular surface . These techniques could be applied to determine the physical and chemical properties of (2,6-Difluorophenyl)(2-phenylmorpholino)methanone.

Scientific Research Applications

Materials Science and Polymer Research

A study by Shi et al. (2017) developed a new difluoro aromatic ketone monomer to prepare a series of poly(arylene ether sulfone)s. These polymers, containing multiple benzyl quaternary ammonium groups, displayed good hydroxide conductivity and alkaline stability, making them suitable for applications in alkaline fuel cells (Shi et al., 2017).

Another investigation by Sun et al. (2018) synthesized a novel poly(ether ether ketone) containing perfluorononenyl groups from a monomer similar to (2,6-Difluorophenyl)(2-phenylmorpholino)methanone. This polymer exhibited low dielectric constant and loss with excellent thermal properties, suggesting its potential in electronic applications (Sun et al., 2018).

Organic Chemistry and Synthesis

Research by Xu et al. (2013) on selective activation of C-F and C-H bonds with iron complexes involving (2,6-difluorophenyl)phenylmethanone revealed insights into reaction mechanisms and chemical properties of hydrido iron complexes, demonstrating the compound's relevance in advancing organometallic chemistry (Xu et al., 2013).

Pharmacology and Medicinal Chemistry

In the realm of pharmacology, Battula et al. (2017) synthesized a series of derivatives based on the (2,6-Difluorophenyl)(2-phenylmorpholino)methanone structure to evaluate their anticancer activity. Some derivatives exhibited potent activity against various cancer cell lines, underscoring the compound's potential as a scaffold for developing anticancer agents (Battula et al., 2017).

properties

IUPAC Name

(2,6-difluorophenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c18-13-7-4-8-14(19)16(13)17(21)20-9-10-22-15(11-20)12-5-2-1-3-6-12/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUQDHJKZXEJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(2-phenylmorpholino)methanone

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